1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-Bromobenzaldehyde, 3-Chloroaniline, and 4-Fluorobenzaldehyde.
Step 1: Formation of an imine intermediate by reacting 4-Bromobenzaldehyde with 3-Chloroaniline under acidic conditions.
Step 2: Reduction of the imine intermediate to form the corresponding amine.
Step 3: Condensation of the amine with 4-Fluorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Material Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-chlorophenyl)propan-1-one: Similar structure but with chlorine instead of fluorine.
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one is unique due to the presence of fluorine, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16BrClFNO |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloroanilino)-3-(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C21H16BrClFNO/c22-16-8-4-15(5-9-16)21(26)13-20(14-6-10-18(24)11-7-14)25-19-3-1-2-17(23)12-19/h1-12,20,25H,13H2 |
InChI Key |
SVAKUSNJTSCJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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